3-Amino-3-thioxopropanamide
Overview
Description
3-Amino-3-thioxopropanamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both an amino group and a thioxo group attached to a propanamide backbone. This structure allows it to undergo a range of chemical reactions, leading to the formation of diverse molecular architectures with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 3-amino-3-thioxopropanamide derivatives has been explored through reactions with different electrophilic compounds. For instance, when reacted with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, such as dimedone, 1,3-cyclohexanedione, and Meldrum's acid, the formation of pyrimidine-5-carboxamide derivatives occurs . Additionally, the reaction of 3-amino-N-phenyl-3-thioxopropanamide with 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one under basic conditions leads to the production of various compounds, including 4-(4-chlorophenyl)-N,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide . These reactions highlight the reactivity of the thioxo and amino groups in 3-amino-3-thioxopropanamide, which can be exploited to synthesize a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compounds derived from 3-amino-3-thioxopropanamide has been elucidated using techniques such as X-ray crystallography. For example, the structure of a cyano-oxo-diphenylpentanamide derivative was determined through this method, confirming the expected molecular architecture and providing insights into the stereochemistry of the reaction products .
Chemical Reactions Analysis
3-Amino-3-thioxopropanamide undergoes various chemical reactions, including alkylation, cycloaddition, and annulation. The alkylation of pyrimidine-5-carboxamide derivatives derived from 3-amino-3-thioxopropanamide has been achieved in an alkaline medium, leading to the formation of alkylthio derivatives . Cycloaddition reactions have also been reported, such as the [3+2] cycloaddition with donor-acceptor cyclopropanes, yielding 2-amino-4,5-dihydrothiophenes . Moreover, a [3+3] annulation reaction with aminocyclopropanes and thiophenols has been developed to synthesize thiochromans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-3-thioxopropanamide and its derivatives are influenced by the functional groups present in the molecule. The presence of both amino and thioxo groups allows for the formation of hydrogen bonds, which can affect the solubility and reactivity of the compound. The reactivity of the thioxo group, in particular, is a key feature that enables the synthesis of a variety of heterocyclic compounds with potential biological activity. The chemical stability and reactivity of these compounds are crucial for their application in the development of pharmaceuticals and other materials.
Scientific Research Applications
Synthesis of Pyrimidine-5-carboxamide Derivatives
3-Amino-3-thioxopropanamides interact with 2-anilinomethylene derivatives, resulting in the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides. These compounds are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).
Microwave-Assisted Synthesis of Pyrido[3,2-f][1,4]thiazepines
3-Amino-3-thioxopropanamide reacts with ethyl acetoacetate to form novel pyrido[3,2-f][1,4]thiazepines. These compounds exhibit unusual coupling properties and have been synthesized using microwave-assisted methods, offering better yields in shorter times compared to traditional methods (Faty et al., 2011).
Development of Tetrahydropyridine Dicarboxamides
Enantioselective reactions involving 3-amino-N-aryl-3-thioxopropanamides have led to the creation of new 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. These products can undergo regioselective alkylation at the sulfur atom (Dyachenko et al., 2013).
Flotation Performance and Adsorption Mechanism Studies
Thioxopropanamide surfactants synthesized from 3-amino-3-thioxopropanamide have been introduced as collectors for chalcopyrite flotation. Their chemical reactivity and adsorption mechanisms onto chalcopyrite surfaces have been investigated, revealing insights into their flotation ability and hydrophobization intensity (Jia et al., 2020).
properties
IUPAC Name |
3-amino-3-sulfanylidenepropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZJZGZPXBMZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365881 | |
Record name | 3-amino-3-thioxopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-thioxopropanamide | |
CAS RN |
72410-06-1 | |
Record name | 3-amino-3-thioxopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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